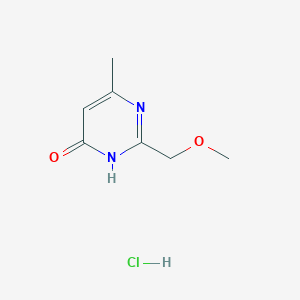
Chlorhydrate de (4-(thiophène-3-yl)phényl)méthanamine
Vue d'ensemble
Description
(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride is an organic compound that features a thiophene ring attached to a phenyl group, which is further connected to a methanamine group
Applications De Recherche Scientifique
(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It belongs to the class of organic compounds known as phenylmethylamines . These compounds typically consist of a phenyl group substituted by an methanamine .
Mode of Action
As a phenylmethylamine derivative, it may interact with its targets in a manner similar to other compounds in this class . .
Biochemical Pathways
Phenylmethylamines can have diverse biological activities, but the specific pathways influenced by this compound require further investigation .
Result of Action
As a phenylmethylamine derivative, it may have a range of potential effects, but specific outcomes depend on the compound’s interaction with its target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules could potentially impact the compound’s activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Thiophen-3-yl)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment to the Phenyl Group: The thiophene ring is then attached to a phenyl group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of (4-(Thiophen-3-yl)phenyl)methanamine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Thiophen-3-yl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Comparaison Avec Des Composés Similaires
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: Known for its use in bioorthogonal labeling and cell detection applications.
(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride: Utilized in medicinal chemistry for its potential therapeutic properties.
Uniqueness: (4-(Thiophen-3-yl)phenyl)methanamine hydrochloride is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of organic semiconductors and as a versatile building block in synthetic chemistry .
Propriétés
IUPAC Name |
(4-thiophen-3-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS.ClH/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11;/h1-6,8H,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDSIVJYZYXIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B1460013.png)


![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)
![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)

![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)

![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)

![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)
